molecular formula C11H12N2O2S B505584 (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester CAS No. 68195-02-8

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Cat. No.: B505584
CAS No.: 68195-02-8
M. Wt: 236.29g/mol
InChI Key: HBYRGKVSKZCQGF-UHFFFAOYSA-N
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Description

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group at the second position and an acetic acid ethyl ester group at the sixth position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic acid or its derivatives, under acidic or basic conditions.

    Introduction of Acetic Acid Ethyl Ester Group: The acetic acid ethyl ester group can be introduced by reacting the benzothiazole derivative with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-benzothiazol-6-yl)-carbamic acid tert-butyl ester
  • (2-Amino-benzothiazol-6-yl)-carbamic acid methyl ester

Uniqueness

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is unique due to the presence of the acetic acid ethyl ester group, which imparts distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRGKVSKZCQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of (2-amino-benzothiazol-6-yl)-acetic acid (0.61 mmol, as prepared by Meyer et al. in J. Med. Chem. 1997, 40, 1060) in absolute ethanol (10 mL) was treated with 3 drops of concentrated H2SO4 and ca. 1 g of dry 4A molecular sieves, and heated to reflux for 3 d. The reaction was concentrated to dryness in vacuo, partitioned between CH2Cl2 and saturated aqueous NaHCO3, filtered, and phases separated. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with water and brine, dried over Na2SO4, filtered, and the filtrate concentrated in vacuo giving the title compound as a yellow solid. 1H NMR (CDCl3) δ 7.50 (1H, m), 7.41 (1H, d, J=8.3 Hz), 7.20 (1H, dd, J=8.2 Hz, 1.9 Hz), 4.15 (2H, q, J=7.2 Hz), 3.65 (2H, s), 3.42 (4H, s [NH2+H2O]), 1.26 (3H, t, J=7.1 Hz). ESI-MS (m/z): Calcd for C11H12N2O2S: 236.1; found 237.1 (M+H).
Quantity
0.61 mmol
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reactant
Reaction Step One
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 4-aminophenylacetate (18 g) was dissolved in acetic acid (120 ml) and ethyl thiocyanate (29.3 g) was added thereto. Under ice cooling, bromine (6.2 ml) was added dropwise thereinto over 45 minutes while maintaining the reaction temperature at about 10° C. After the completion of the addition, the resultant mixture was stirred at room temperature for 1.5 hr and then at 80° C. for about 2 hr until the reaction was completed. Then the reaction solution was poured into ice water, basified with an 8 N aqueous solution of sodium hydroxide, extracted with chloroform, washed with water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give the title compound (22.23 g) as orange crystals (yield: 93.66%).
Name
Ethyl 4-aminophenylacetate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
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29.3 g
Type
reactant
Reaction Step Two
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6.2 mL
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reactant
Reaction Step Three
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resultant mixture
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reactant
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[Compound]
Name
ice water
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reactant
Reaction Step Five
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Six
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reactant
Reaction Step Seven
Yield
93.66%

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